acetic acid

Description

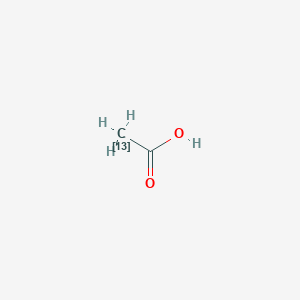

Structure

3D Structure

Properties

IUPAC Name |

acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.045 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79562-15-5, 1563-80-0 | |

| Record name | ACETIC ACID-2-13C, 2,2,2-d3, * ATOM % 13C,* ATOM % D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"acetic acid chemical properties and structure"

An In-depth Technical Guide on the Chemical Properties and Structure of Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and structure of acetic acid, with a focus on its relevance in research and drug development.

Molecular Structure and Bonding

Acetic acid (CH₃COOH) is a simple carboxylic acid, but its structure dictates its diverse chemical behavior. The molecule consists of a methyl group (-CH₃) bonded to a carboxyl group (-COOH).

VSEPR Theory and Molecular Geometry

The geometry of acetic acid can be understood using the Valence Shell Electron Pair Repulsion (VSEPR) theory. The carbon atom of the methyl group is sp³ hybridized, resulting in a tetrahedral arrangement of its hydrogen atoms. The carboxyl carbon is sp² hybridized, leading to a trigonal planar geometry around it. The C-C=O and O=C-O bond angles are approximately 120°. The hydroxyl oxygen is also sp² hybridized, with two lone pairs of electrons.

Table 1: Key Structural Parameters of Acetic Acid

| Parameter | Value |

| C-C Bond Length | ~1.52 Å |

| C=O Bond Length | ~1.20 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| pKa (in water at 25°C) | 4.76 |

Resonance and Electron Delocalization

The carboxyl group exhibits resonance, a key feature influencing its acidity and reactivity. The pi electrons from the C=O double bond are delocalized across the O-C=O system. This delocalization stabilizes the carboxylate anion (CH₃COO⁻) that forms upon deprotonation, making the carboxylic proton more acidic than the protons of alcohols.

Caption: Resonance in the carboxyl group of acetic acid.

Acidity and Dimerization

Acidity and pKa

In aqueous solution, acetic acid is a weak acid that partially dissociates to form acetate (CH₃COO⁻) and a proton (H⁺). The equilibrium constant for this dissociation is known as the acid dissociation constant (Ka), and its negative logarithm is the pKa. The pKa of acetic acid is approximately 4.76 at 25°C. This value is crucial in drug development for understanding the ionization state of drug candidates containing carboxylic acid moieties at physiological pH.

The Henderson-Hasselbalch equation can be used to determine the ratio of the ionized to unionized forms of acetic acid at a given pH:

pH = pKa + log([CH₃COO⁻]/[CH₃COOH])

Hydrogen Bonding and Dimerization

In the gas phase and in nonpolar solvents, acetic acid molecules can form cyclic dimers through hydrogen bonding. Two hydrogen bonds form between the hydroxyl group of one molecule and the carbonyl oxygen of the other. This dimerization has significant effects on its physical properties, such as its boiling point.

Caption: Hydrogen bonding in the acetic acid dimer.

Chemical Reactivity

The reactivity of acetic acid is centered around the carboxyl group. It can undergo a variety of reactions, making it a versatile reagent in organic synthesis.

Nucleophilic Acyl Substitution

The carbonyl carbon of the carboxyl group is electrophilic and can be attacked by nucleophiles. This leads to nucleophilic acyl substitution reactions, where the hydroxyl group is replaced by another nucleophile. Common examples include:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

-

Amide Formation: Reaction with an amine to form an amide.

-

Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form acetyl chloride.

Caption: Nucleophilic acyl substitution reactions of acetic acid.

Alpha-Halogenation (Hell-Volhard-Zelinsky Reaction)

In the presence of a catalytic amount of phosphorus tribromide (PBr₃) and bromine (Br₂), the α-carbon of acetic acid can be halogenated. This reaction is significant for the synthesis of α-halo acids, which are important building blocks in organic synthesis.

Experimental Protocols

Titration of Acetic Acid

This protocol determines the concentration of an acetic acid solution using a standardized solution of a strong base, such as sodium hydroxide (NaOH).

Methodology:

-

Rinse a burette with a small amount of the standardized NaOH solution and then fill it. Record the initial volume.

-

Pipette a known volume of the acetic acid solution into an Erlenmeyer flask.

-

Add a few drops of a suitable indicator, such as phenolphthalein.

-

Titrate the acetic acid solution with the NaOH solution from the burette, swirling the flask continuously.

-

The endpoint is reached when the indicator changes color permanently. Record the final volume of the NaOH solution.

-

Calculate the concentration of the acetic acid solution using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the acetic acid, and M₂ and V₂ are the molarity and volume of the NaOH.

Synthesis of Ethyl Acetate (Fischer Esterification)

This protocol describes the synthesis of ethyl acetate from acetic acid and ethanol.

Methodology:

-

In a round-bottom flask, combine acetic acid and ethanol in a 1:1 molar ratio.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture under reflux for a specified period.

-

After cooling, neutralize the excess acid with a weak base, such as sodium bicarbonate solution.

-

Separate the organic layer containing the ethyl acetate using a separatory funnel.

-

Wash the organic layer with water and then with a saturated sodium chloride solution (brine).

-

Dry the ethyl acetate over an anhydrous drying agent, such as magnesium sulfate.

-

Purify the ethyl acetate by distillation.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of acetic acid.

Table 2: Spectroscopic Data for Acetic Acid

| Technique | Key Features |

| ¹H NMR | Singlet at ~2.1 ppm (-CH₃), broad singlet at ~11.5 ppm (-COOH) |

| ¹³C NMR | Signal at ~21 ppm (-CH₃), signal at ~178 ppm (-COOH) |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹) |

References

"synthesis of acetic acid for laboratory use"

An In-depth Technical Guide to the Laboratory Synthesis of Acetic Acid

Abstract

Acetic acid (CH₃COOH), systematically named ethanoic acid, is a foundational organic compound indispensable in research and development. It serves as a vital reagent, a versatile protic solvent, and a key building block in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules.[1][2] While industrial production is dominated by processes like methanol carbonylation, these methods are often impractical for laboratory-scale synthesis.[1][3][4] This guide provides a comprehensive overview of two robust and reliable methods for the de novo synthesis of acetic acid in a laboratory setting: the oxidation of ethanol and the carbonation of a Grignard reagent. The document furnishes detailed, step-by-step protocols, explains the chemical principles and causality behind experimental choices, and outlines essential safety, purification, and characterization techniques. This guide is intended for researchers, chemists, and drug development professionals seeking to produce high-purity acetic acid for laboratory use.

Chapter 1: Foundational Safety Protocols for Acetic Acid Synthesis

Author's Note: The synthesis of any chemical compound carries inherent risks. A thorough understanding and strict adherence to safety protocols are not merely procedural but are the bedrock of sound scientific practice. The protocols described herein must be performed with appropriate engineering controls and personal protective equipment.

Glacial or concentrated acetic acid is a hazardous chemical that demands careful handling. It is corrosive, capable of causing severe skin burns and eye damage, and its vapor can damage the respiratory tract.[5][6][7] Furthermore, it is a flammable liquid with a flashpoint of approximately 40°C.

Core Safety Requirements:

-

Engineering Controls: All operations involving concentrated acetic acid or the reagents for its synthesis must be conducted within a certified chemical fume hood to prevent the inhalation of corrosive vapors.[7][8]

-

Personal Protective Equipment (PPE): The minimum required PPE includes:

-

Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[5] Spill kits containing a neutralizer, such as sodium bicarbonate, should be readily available.

-

Incompatible Materials: Acetic acid should be stored away from oxidizing agents, reducing agents, metals, and bases.[5]

Chapter 2: Synthesis Method 1: Oxidation of Ethanol

Principle and Rationale

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic chemistry. The reaction proceeds in two stages: the initial oxidation of the primary alcohol (ethanol) to an aldehyde (acetaldehyde), followed by the subsequent oxidation of the aldehyde to the carboxylic acid (acetic acid).[9][10]

CH₃CH₂OH (Ethanol) + [O] → CH₃CHO (Acetaldehyde) + H₂O CH₃CHO (Acetaldehyde) + [O] → CH₃COOH (Acetic Acid)

A critical experimental challenge is the volatility of the intermediate, acetaldehyde, which has a low boiling point (20.2°C). To prevent its escape and ensure the reaction proceeds to completion, two key conditions are employed: the use of an excess of the oxidizing agent and heating the reaction mixture under reflux.[9] Refluxing involves heating the mixture in a flask with a vertically attached condenser, which ensures that any volatile substances are condensed and returned to the reaction vessel, allowing the reaction to be heated for an extended period to maximize the yield of the final product.[9]

Experimental Workflow: Oxidation of Ethanol```dot

Caption: Key steps in the synthesis of acetic acid via a Grignard reagent.

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Methyl bromide (or methyl iodide)

-

Anhydrous diethyl ether

-

Dry ice (solid CO₂)

-

Dilute hydrochloric acid (e.g., 5 M HCl)

-

Flame-dried glassware (three-neck flask, dropping funnel, condenser)

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings in a flame-dried three-neck flask equipped with a dropping funnel and a reflux condenser (protected by a drying tube).

-

Add a solution of methyl bromide in anhydrous diethyl ether to the dropping funnel.

-

Add a small amount of the methyl bromide solution to the magnesium. The reaction is initiated if cloudiness or bubbling appears. If not, gently warm the flask or add a crystal of iodine to activate the magnesium surface.

-

Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, continue to stir until most of the magnesium has reacted. [11]2. Carbonation:

-

Crush a quantity of dry ice (in excess) and place it in a separate beaker.

-

Slowly and carefully pour the prepared Grignard solution over the crushed dry ice with stirring. A vigorous reaction will occur. [12][13]3. Acidic Workup:

-

Allow the excess dry ice to sublimate.

-

Slowly add dilute hydrochloric acid to the resulting solid mass to protonate the magnesium carboxylate salt. [11]This will form two layers: an aqueous layer and an ether layer containing the acetic acid.

-

-

Purification:

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Wash the ether layer with brine, dry it over anhydrous sodium sulfate, and remove the ether by distillation to yield crude acetic acid.

-

Data Summary

| Parameter | Value / Condition | Rationale / Causality |

| Solvent | Anhydrous Diethyl Ether | Prevents the highly reactive Grignard reagent from being quenched by water. |

| CO₂ Source | Dry Ice (Solid) | Provides a convenient, solid source of carbon dioxide for the reaction. |

| Workup Reagent | Dilute HCl / H₂SO₄ | Protonates the intermediate magnesium salt to form the final carboxylic acid product. [11] |

| Key Precaution | Exclusion of Moisture | Grignard reagents are strong bases and nucleophiles; water will destroy the reagent. |

Chapter 4: Purification and Characterization

Regardless of the synthetic route, the crude product will contain impurities, such as water, unreacted starting materials, or side products. For research and drug development applications, high purity is essential.

-

Fractional Distillation: This is the most common method for purifying synthesized acetic acid. It separates components of a liquid mixture based on differences in their boiling points. [14]Acetic acid (boiling point: ~118°C) can be effectively separated from lower-boiling solvents like ether or higher-boiling impurities.

-

Fractional Freezing: To obtain highly pure, anhydrous acetic acid (known as glacial acetic acid), fractional freezing can be employed. Acetic acid has a convenient melting point of 16.6°C. [1]By cooling the crude acid, the acetic acid will crystallize, leaving impurities behind in the liquid phase. The purified crystals can then be isolated.

-

Characterization: The purity and identity of the final product should be confirmed.

-

Titration: A simple acid-base titration with a standardized solution of sodium hydroxide can accurately determine the concentration of the acetic acid solution.

-

Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the synthesized product and identify any residual impurities.

-

Conclusion

The synthesis of acetic acid in a laboratory setting can be reliably achieved through several well-established methods. The oxidation of ethanol offers a direct route from a common starting material, hinging on the careful control of reaction conditions to maximize yield. The carbonation of a Grignard reagent, while more technically demanding due to its moisture sensitivity, is a powerful method for carbon-carbon bond formation. The choice of method will depend on the available starting materials, the scale of the synthesis, and the specific purity requirements of the research application. In all cases, a commitment to rigorous safety protocols and purification techniques is essential to obtaining a high-quality product suitable for scientific and pharmaceutical development.

References

-

Title: How to prepare acetic acid using Grignard reagent? Source: Filo URL: [Link]

-

Title: Acetic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Methods for the Synthesis and Purification of Glacial Acetic Acid in Laboratory Settings Source: Medium URL: [Link]

-

Title: Preparation of Acetic Acid from Grignard Reagent|Dry Ice|Methyl Magnesium Bromide|Organic Chemistry| Source: YouTube URL: [Link]

-

Title: Acetic Acid Hazards & Safety Information Source: VelocityEHS URL: [Link]

-

Title: How do we prepare acetic acid from CH3MgBr? Source: Quora URL: [Link]

-

Title: Safety Data Sheet: Acetic acid Source: Carl Roth URL: [Link]

-

Title: Student safety sheets 23 Ethanoic (acetic) acid Source: CLEAPSS Science URL: [Link]

-

Title: Synthesis of acetic acid (CH3-COOH) from Grignard reagent (CH3-MgBr). #chemistry Source: YouTube URL: [Link]

-

Title: Acetic Acid Synthesis Lab Report Source: Internet Public Library - IPL.org URL: [Link]

-

Title: Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin Source: RSC Publishing URL: [Link]

-

Title: Acetic Acid Production and Purification: Critical Review Towards Process Intensification Source: ResearchGate URL: [Link]

-

Title: Kolbe's synthesis of acetic acid from the elements 1845. Source: ResearchGate URL: [Link]

-

Title: Safety Data Sheet: Acetic acid Source: Carl ROTH URL: [Link]

-

Title: A critical review: production & purification process of acetic acid from the sustainable sources Source: Textile Today URL: [Link]

-

Title: Oxidation of ethanol | Class experiment Source: RSC Education - The Royal Society of Chemistry URL: [Link]

-

Title: A green route for methanol carbonylation Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

-

Title: Overall preparation of acetic acid via CO2 hydrogenation followed by Grignard reaction. Source: ResearchGate URL: [Link]

-

Title: How is Ethanol Converted into Ethanoic Acid? Source: ReAgent URL: [Link]

-

Title: Acetic Acid via Methanol Carbonylation Source: Scribd URL: [Link]

-

Title: Lec 34: Methanol Carbonylation for Acetic Acid Production Source: YouTube URL: [Link]

-

Title: Pure Acetic Acid from Vinegar Source: YouTube URL: [Link]

-

Title: Production of acetic acid from ethanol over CuCr catalysts via dehydrogenation-(aldehyde–water shift) reaction Source: RSC Publishing URL: [Link]

-

Title: Core practical 5: Investigate the oxidation of ethanol Source: Pearson Qualifications URL: [Link]

- Title: Method for preparing acetic acid by carbonylation of methanol Source: Google Patents URL

-

Title: Two-step oxidation of ethanol to acetic acid Source: ResearchGate URL: [Link]

- Title: Process for the carbonylation of methanol to form acetic acid, methyl acetate and acetic anhydride Source: Google Patents URL

Sources

- 1. Acetic acid - Wikipedia [en.wikipedia.org]

- 2. alliancechemical.com [alliancechemical.com]

- 3. researchgate.net [researchgate.net]

- 4. A critical review: production & purification process of acetic acid from the sustainable sources [textiletoday.com.bd]

- 5. ehs.com [ehs.com]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. science.cleapss.org.uk [science.cleapss.org.uk]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. chemicals.co.uk [chemicals.co.uk]

- 10. Production of acetic acid from ethanol over CuCr catalysts via dehydrogenation-(aldehyde–water shift) reaction - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05922A [pubs.rsc.org]

- 11. How to prepare acetic acid using Grignard reagent? | Filo [askfilo.com]

- 12. youtube.com [youtube.com]

- 13. quora.com [quora.com]

- 14. Methods for the Synthesis and Purification of Glacial Acetic Acid in Laboratory Settings [ysxlglacialaceticacid.com]

Acetic Acid: A Comprehensive Analysis of pKa and Dissociation in Aqueous Solution

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetic acid (CH₃COOH), a simple carboxylic acid, serves as a foundational model for understanding acid-base chemistry. Its dissociation constant (pKa) is a critical parameter that dictates its behavior in aqueous solutions and has profound implications across various scientific disciplines, particularly in pharmaceutical sciences. The extent of ionization, governed by the solution's pH relative to the pKa, directly influences a molecule's physicochemical properties such as solubility, lipophilicity, and membrane permeability. These properties, in turn, are fundamental to a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a detailed exploration of the theoretical underpinnings of acetic acid's dissociation, methodologies for its empirical determination, and the practical significance of its pKa in the context of drug development and formulation.

The Fundamental Chemistry of Acetic Acid Dissociation

Acetic acid is classified as a weak monoprotic acid.[1][2] In an aqueous environment, it undergoes partial dissociation to establish a dynamic equilibrium between the undissociated acid and its conjugate base, the acetate ion (CH₃COO⁻), with the release of a proton (H⁺).[3][4] This proton is solvated by water to form the hydronium ion (H₃O⁺).[5][6]

The equilibrium reaction is represented as: CH₃COOH (aq) + H₂O (l) ⇌ H₃O⁺ (aq) + CH₃COO⁻ (aq) [1][5]

The equilibrium constant for this reaction is the acid dissociation constant, Ka .[4][6]

Ka = [H₃O⁺][CH₃COO⁻] / [CH₃COOH]

For acetic acid, the Ka at 25°C is approximately 1.8 x 10⁻⁵.[7][8] The small value of Ka signifies that the equilibrium lies significantly to the left, meaning that in a solution of acetic acid, the majority of molecules remain in their non-ionized form.[9] For instance, in a 1.0 M solution, only about 0.4% of the acetic acid molecules are dissociated.[1][9]

The Significance of pKa

The pKa is the negative base-10 logarithm of the Ka value (pKa = -log₁₀(Ka)).[7] This logarithmic scale provides a more convenient number to express acid strength, where a lower pKa value corresponds to a stronger acid.[4][7] For acetic acid, the pKa is approximately 4.76 at 25°C.[1][2]

The pKa represents the pH at which the concentrations of the protonated (acid) and deprotonated (conjugate base) forms are equal. This relationship is quantitatively described by the Henderson-Hasselbalch equation :

pH = pKa + log₁₀([CH₃COO⁻] / [CH₃COOH]) [10]

From this equation, it is evident that when [CH₃COO⁻] = [CH₃COOH], the logarithmic term becomes log₁₀(1), which is zero, and thus pH = pKa.[11] This principle is the cornerstone for creating buffer solutions and for the experimental determination of pKa.

Structural and Thermodynamic Basis for Acidity

The acidity of a carboxylic acid is significantly greater than that of an alcohol (pKa ~16-18) due to the stability of the resulting carboxylate anion. This stability arises from two primary factors:

-

Resonance: The negative charge on the acetate anion is not localized on a single oxygen atom but is delocalized across both oxygen atoms through resonance.[12][13] This spreading of the charge makes the conjugate base more stable than the alkoxide ion of an alcohol, thereby favoring dissociation.[13]

-

Inductive Effects: The electronegative oxygen atoms of the carboxyl group pull electron density away from the O-H bond, weakening it and facilitating proton donation.[12][14]

The dissociation process is also governed by thermodynamic parameters. For acetic acid, the enthalpy of dissociation is small, and the entropy change is the primary driver of the free energy of the reaction. The thermodynamics can be complex; the dissociation of acetic acid in water can shift from being endothermic to exothermic as temperature increases, a phenomenon attributed to significant changes in the solvation environment of the ions.[15]

Quantitative Data Summary

The physicochemical properties of acetic acid are essential for experimental design and interpretation.

| Property | Value | Source(s) |

| Systematic Name | Ethanoic Acid | [1] |

| Chemical Formula | CH₃COOH | [1] |

| Molar Mass | 60.052 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.049 g/cm³ (liquid) | [1] |

| Melting Point | 16-17 °C | [2] |

| Boiling Point | 118-119 °C | [2] |

| pKa (at 25°C) | 4.76 | [1][2] |

| Ka (at 25°C) | 1.8 x 10⁻⁵ | [7][8] |

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of a weak acid.[16] The methodology involves titrating the weak acid with a strong base and monitoring the resulting change in pH.

Causality and Principle

As a strong base (e.g., NaOH) is added to a solution of acetic acid, the base neutralizes the acid, converting CH₃COOH into its conjugate base, CH₃COO⁻.

CH₃COOH (aq) + OH⁻ (aq) → CH₃COO⁻ (aq) + H₂O (l)

The pH of the solution is continuously measured. The resulting titration curve—a plot of pH versus the volume of titrant added—has a characteristic sigmoidal shape. The half-equivalence point is the point at which exactly half of the initial acetic acid has been neutralized. At this specific point, the concentration of the remaining acetic acid [CH₃COOH] is equal to the concentration of the formed acetate [CH₃COO⁻]. According to the Henderson-Hasselbalch equation, when these concentrations are equal, the pH of the solution is equal to the pKa of the acid.[11][17] This provides a direct and experimentally verifiable method to determine the pKa.[11]

Detailed Experimental Protocol

-

Reagent Preparation:

-

Prepare a standardized solution of ~0.1 M Sodium Hydroxide (NaOH). Accuracy is critical.

-

Prepare a ~0.1 M solution of Acetic Acid (CH₃COOH).

-

-

Apparatus Calibration:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate readings.

-

-

Titration Procedure:

-

Pipette a precise volume (e.g., 25.00 mL) of the ~0.1 M acetic acid solution into a beaker.

-

Add a magnetic stir bar and place the beaker on a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring the bulb is submerged but clear of the stir bar.

-

Record the initial pH of the acetic acid solution.

-

Fill a burette with the standardized ~0.1 M NaOH solution. Record the initial volume.

-

Add the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

-

As the pH begins to change more rapidly, decrease the volume of the increments (e.g., 0.1-0.2 mL). This is crucial for accurately defining the steep inflection point of the curve (the equivalence point).

-

Continue adding titrant well past the equivalence point until the pH begins to plateau again.

-

-

Data Analysis:

-

Plot the recorded data with pH on the y-axis and the volume of NaOH added (mL) on the x-axis to generate the titration curve.

-

Determine the equivalence point , which is the center of the steepest part of the curve. This can be found visually or more accurately by calculating the first or second derivative of the curve. Let this volume be V_eq.

-

Calculate the volume at the half-equivalence point : V_half-eq = V_eq / 2.

-

Locate V_half-eq on the x-axis of your titration curve and find the corresponding pH value on the y-axis. This pH value is the experimental pKa of acetic acid.[11][17]

-

Visualization of the Titration Workflow

Caption: Dissociation of acetic acid in an aqueous solution.

Conclusion

The pKa of acetic acid, 4.76, is more than a mere constant; it is a quantitative measure of a fundamental chemical equilibrium that has far-reaching implications. For researchers in the pharmaceutical sciences, a thorough understanding of pKa and the principles of acid-base dissociation is not merely academic but an essential prerequisite for rational drug design, effective formulation development, and predicting in vivo behavior. The methodologies described herein provide a robust framework for the empirical determination of this critical parameter, ensuring that formulation and development decisions are grounded in solid scientific data.

References

- Wikipedia. (n.d.). Acetic acid.

- Pion. (2023, December 13). What is pKa and how is it used in drug development?.

- Industrial Pharmacist. (2024, November 10). Role of Dissolution Constant and pKa in Formulation Development.

- ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development.

- Homework.Study.com. (n.d.). How can you experimentally determine the pK_a of acetic acid?.

- University of Wisconsin Chemistry. (n.d.). About pKa's.

- Dynamic Equilibrium Examples. (n.d.). Dissociation of Acetic Acid.

- Wyzant. (2021, June 8). Consider the dissociation of acetic acid in water at equilibrium.

- StudyMoose. (2023, December 29). Experiment Report: Determination of pKa of Acetic Acid.

- Chemistry LibreTexts. (2023, April 2). Strength of acids and bases.

- Quora. (2016, March 14). How to calculate the pKa of acetic acid.

- Slideshare. (n.d.). Pka value of weak acid experiment by titrations method.

- PubMed Central. (n.d.). The Significance of Acid/Base Properties in Drug Discovery.

- National Institutes of Health. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery.

- Wikipedia. (n.d.). Acid dissociation constant.

- Organic Chemistry. (n.d.). Acetic Acid.

- Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples.

- ECHEMI. (n.d.). Why is the dissociation reaction of acetic acid in water initially endothermic and then exothermic?.

- Chemistry LibreTexts. (2023, January 22). Acidity of Carboxylic Acids.

- Chemistry LibreTexts. (2025, February 18). Thermodynamics of Solution-Phase Brønsted Acidity and Basicity.

- Wikipedia. (n.d.). Henderson–Hasselbalch equation.

- Preparatory Chemistry. (n.d.). Weak Acid Equilibrium.

- Chemistry Steps. (n.d.). pKa and Acid Strength - What Factors Affect the Acidity.

- Chemistry Stack Exchange. (2019, May 28). Why is the dissociation reaction of acetic acid in water initially endothermic and then exothermic?.

- Chemistry LibreTexts. (2020, May 30). Acidity of Carboxylic Acids.

Sources

- 1. Acetic acid - Wikipedia [en.wikipedia.org]

- 2. Acetic Acid [commonorganicchemistry.com]

- 3. Dissociation of Acetic Acid - Dynamic Equilibrium [everythingdynamicequilibrium.weebly.com]

- 4. Acid dissociation constant - Wikipedia [en.wikipedia.org]

- 5. wyzant.com [wyzant.com]

- 6. Weak Acid Equilibrium [preparatorychemistry.com]

- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. study.com [study.com]

- 11. homework.study.com [homework.study.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps [chemistrysteps.com]

- 15. echemi.com [echemi.com]

- 16. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]

- 17. studymoose.com [studymoose.com]

The Solubility of Acetic Acid in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond Miscibility – A Deeper Dive into Acetic Acid's Solvent Behavior

To the dedicated researchers, scientists, and drug development professionals, this guide is intended to be more than a simple compilation of data. It is a nuanced exploration of the principles governing the solubility of acetic acid in organic media. While many data sheets summarily label acetic acid as "miscible" with a host of common organic solvents, such a simplistic view belies the complex interplay of intermolecular forces that dictate its behavior. Understanding these underlying mechanisms is paramount for applications ranging from reaction chemistry and purification to the formulation of active pharmaceutical ingredients (APIs). This guide delves into the "why" behind the observations, providing a robust framework for predicting and manipulating solubility in your critical work. We will explore the theoretical underpinnings, present available quantitative data, and provide detailed experimental protocols for determining solubility, ensuring a thorough and practical understanding of this fundamental chemical property.

Theoretical Framework: The Dual Nature of Acetic Acid's Solubility

Acetic acid (CH₃COOH) is a polar protic molecule, a characteristic that profoundly influences its solubility. Its carboxyl group (-COOH) is capable of acting as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual capability is the primary driver of its high solubility in polar protic solvents.

Interactions with Polar Solvents

In polar solvents, particularly those capable of hydrogen bonding like alcohols (e.g., ethanol, methanol), the solubility of acetic acid is governed by strong dipole-dipole interactions and the formation of hydrogen bonds between the solvent and solute molecules. The "like dissolves like" principle is in full effect here; the polar nature of acetic acid is highly compatible with the polar environment of these solvents, leading to miscibility in all proportions.

The Phenomenon of Dimerization in Nonpolar Solvents

One of the most fascinating aspects of acetic acid's solubility is its significant solubility, and often complete miscibility, in nonpolar solvents like hexane and benzene. This seemingly counterintuitive behavior is explained by the formation of stable acetic acid dimers. In a nonpolar environment, two acetic acid molecules can form a cyclic dimer through two strong hydrogen bonds.

This dimerization effectively masks the polar carboxyl groups, creating a larger, nonpolar entity that can be more readily solvated by nonpolar solvent molecules through van der Waals forces. This self-association is a key reason for the versatility of acetic acid as a solvent. It is important to note that this dimerization is prevalent in the liquid phase in dilute solutions with non-hydrogen-bonding solvents and even in the vapor phase.[1]

Caption: Intermolecular forces governing acetic acid solubility.

Quantitative Solubility Data

While extensive quantitative data across a wide range of temperatures is not centrally compiled in the literature, a combination of miscibility information and specific data points provides a strong practical understanding.

General Miscibility

Acetic acid is miscible (soluble in all proportions) with a wide array of both polar and non-polar organic solvents.[2][3][4] This broad miscibility is a direct consequence of its ability to form strong hydrogen bonds with polar solvents and to form nonpolar dimers in nonpolar solvents.

Table 1: Miscibility of Acetic Acid with Common Organic Solvents at Standard Conditions

| Solvent | Chemical Formula | Solvent Type | Miscibility with Acetic Acid |

| Acetone | C₃H₆O | Polar Aprotic | Miscible[3] |

| Benzene | C₆H₆ | Nonpolar | Miscible[3] |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble[3] |

| Chloroform | CHCl₃ | Polar Aprotic | Miscible[2] |

| Diethyl Ether | C₄H₁₀O | Polar Aprotic | Miscible[3] |

| Ethanol | C₂H₆O | Polar Protic | Miscible[5] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible |

| Glycerol | C₃H₈O₃ | Polar Protic | Miscible[3] |

| Hexane | C₆H₁₄ | Nonpolar | Miscible[2][6] |

| Methanol | CH₄O | Polar Protic | Miscible |

| Toluene | C₇H₈ | Nonpolar | Miscible[7] |

Note: With higher alkanes (starting with octane), acetic acid is not completely miscible, and its solubility decreases as the carbon chain length of the alkane increases.[2]

Specific Quantitative Data

For certain solvent systems, more detailed quantitative data is available.

Table 2: Quantitative Solubility of Acetic Acid in Selected Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Ethanol (98.9%) | -75 | 35.1[5] |

| Ethanol (98.9%) | 0 | 378.5[5] |

| Ethanol (98.9%) | 16.6 | Miscible[5] |

The data for ethanol clearly demonstrates that for systems where acetic acid is not completely miscible at all temperatures, solubility is highly temperature-dependent.

Application in Drug Development: Enhancing API Solubility

In the pharmaceutical industry, achieving adequate solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical challenge, particularly for spray-dried dispersion (SDD) manufacturing. Many APIs are poorly soluble in common spray-drying solvents like methanol and acetone.

Recent studies have demonstrated that acetic acid can be a powerful processing aid to dramatically increase the solubility of weakly basic APIs.[3][8] By adding acetic acid to the solvent system (e.g., methanol/water), the weakly basic API is protonated, forming a transient, more soluble acetate salt. This allows for the preparation of much more concentrated API solutions for spray drying, significantly improving process throughput and reducing solvent usage.[3]

For example, the solubility of the weakly basic drug gefitinib (pKa 7.2) was increased 10-fold in an 80:20 methanol:water solvent system with the addition of acetic acid.[3] The volatile acetic acid is then removed during the drying process, leaving the amorphous free base of the API in the final product.[3]

Case Study: Gefitinib Solubility Enhancement

-

Initial Solubility in pure MeOH: 5.0 mg/mL[3]

-

Solubility in pure MeOH with ~21.8 mg/mL Acetic Acid: 19.3 mg/mL (a 4-fold increase)[3]

-

Initial Solubility in 80:20 MeOH:H₂O: 4.6 mg/mL[3]

-

Solubility in 80:20 MeOH:H₂O with ~21.8 mg/mL Acetic Acid: 50 mg/mL (a 10-fold increase)[3]

This innovative use of acetic acid as a processing aid provides a valuable tool for formulators working with "brick dust" compounds that exhibit poor solubility in both aqueous and organic media.

Experimental Determination of Solubility and Concentration

Accurate determination of acetic acid concentration in organic solvents is crucial for process control and quality assurance. Several robust methods are available, ranging from classical titration to modern chromatographic techniques.

Experimental Protocol: Determining Acetic Acid Concentration by Acid-Base Titration

This protocol details a standard and reliable method for quantifying acetic acid in an organic solvent that is immiscible with the aqueous titrant.

Objective: To determine the concentration of acetic acid in a sample of an organic solvent.

Principle: The acetic acid is extracted from the organic phase into an aqueous phase and then titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator. The reaction is: CH₃COOH + NaOH → CH₃COONa + H₂O.

Materials:

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Phenolphthalein indicator solution

-

Organic solvent sample containing an unknown concentration of acetic acid

-

Deionized water

-

Burette (50 mL)

-

Pipettes (various sizes)

-

Separatory funnel (250 mL)

-

Erlenmeyer flasks (250 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Accurately pipette a known volume (e.g., 25.00 mL) of the organic solvent containing acetic acid into the 250 mL separatory funnel.

-

Extraction: Add approximately 50 mL of deionized water to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes to extract the acetic acid into the aqueous phase. Allow the layers to separate completely.

-

Separation: Carefully drain the lower aqueous layer into a clean 250 mL Erlenmeyer flask.

-

Repeat Extraction (Optional but Recommended): To ensure complete extraction, add another 25 mL of deionized water to the separatory funnel, shake again, and combine the aqueous extracts in the same Erlenmeyer flask.

-

Titration Setup: Add 2-3 drops of phenolphthalein indicator to the aqueous extract in the Erlenmeyer flask. Place the flask on a magnetic stirrer and add a stir bar.

-

Titration: Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume. Titrate the aqueous extract with the NaOH solution, swirling the flask continuously. The endpoint is reached when a faint pink color persists for at least 30 seconds.

-

Record Data: Record the final volume of the NaOH solution used.

-

Repeat: Perform the titration at least two more times for a total of three concordant results.

Calculations:

-

Volume of NaOH used (V_NaOH): Final burette reading - Initial burette reading.

-

Moles of NaOH used (n_NaOH): Molarity of NaOH × V_NaOH (in Liters).

-

Moles of Acetic Acid (n_AA): From the 1:1 stoichiometry of the reaction, n_AA = n_NaOH.

-

Concentration of Acetic Acid in the Organic Solvent (C_AA): C_AA (mol/L) = n_AA / Volume of organic solvent sample (in Liters).

Caption: Workflow for Titrimetric Determination of Acetic Acid.

Advanced Analytical Techniques

For more complex matrices or lower concentrations, chromatographic methods offer higher selectivity and sensitivity.

-

Gas Chromatography (GC): GC is a powerful technique for quantifying acetic acid. Samples are typically acidified and then directly injected or subjected to headspace analysis. A flame ionization detector (FID) is commonly used. To overcome issues like peak tailing, derivatization of the acetic acid or the use of specially treated columns may be necessary.[5][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used method. A common approach involves using an ion-exclusion column with a dilute acid mobile phase (e.g., sulfuric acid) and detection via a refractive index (RI) or a photodiode array (PDA) detector at a low wavelength (e.g., 210 nm).[1]

Conclusion and Future Outlook

The solubility of acetic acid in organic solvents is a testament to the versatility of its molecular structure. Its ability to engage in hydrogen bonding with polar solvents and to form nonpolar dimers in nonpolar environments makes it a broadly effective solvent and a valuable processing aid. For researchers and professionals in drug development, a thorough understanding of these principles is not merely academic; it is a practical necessity for optimizing reaction conditions, designing effective purification strategies, and formulating challenging APIs. As the demand for more efficient and sustainable chemical processes grows, the intelligent application of fundamental principles of solubility, as exemplified by acetic acid, will continue to be a cornerstone of innovation.

References

-

Wikipedia. (n.d.). Acetic acid. Retrieved January 12, 2026, from [Link]

-

Moses, T., et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics, 14(3), 555. [Link]

-

Esposito, G. G., & Schaefer, K. K. A. (1974). Gas chromatographic determination of acetic acid in industrial atmosphere and waste water. American Industrial Hygiene Association Journal, 35(11), 703-707. [Link]

-

ChemicalBook. (n.d.). Acetic acid. Retrieved January 12, 2026, from [Link]

-

Khan, M. Z. H. (2014). Separation of Acetic Acid from Aqueous Solution using Various Organic Solvents. Journal of Science and Technology, 5(2). [Link]

-

ResearchGate. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. [Link]

-

PubChem. (n.d.). Acetic Acid. National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Solubility of Things. (n.d.). Acetic Acid. Retrieved January 12, 2026, from [Link]

-

Quora. (2019). Is acetic acid soluble in hexane?. [Link]

-

Toluene - Wikipedia. (n.d.). Toluene. Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acetic acid - Wikipedia [en.wikipedia.org]

- 3. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. acetic acid [chemister.ru]

- 6. quora.com [quora.com]

- 7. Toluene - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. chemical.journalspub.info [chemical.journalspub.info]

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the Thermodynamic Properties of Acetic Acid

Introduction

Acetic acid (CH₃COOH), a ubiquitous carboxylic acid, serves as a fundamental building block in a vast array of chemical syntheses and is a key component in numerous biological processes. For researchers, scientists, and drug development professionals, a comprehensive understanding of its thermodynamic properties is not merely academic; it is a critical prerequisite for accurate process modeling, reaction optimization, and the development of stable pharmaceutical formulations. This guide provides an in-depth exploration of the core thermodynamic characteristics of acetic acid, grounded in established experimental data and methodologies. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation represents the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. For acetic acid, this value is crucial for calculating the heat of reaction for processes in which it participates.

Standard Enthalpy Values

The standard enthalpy of formation for acetic acid varies depending on its physical state (liquid or gas).

| Property | Value | State | Source |

| Standard Molar Enthalpy of Formation (ΔHf°) | -484.5 ± 0.5 kJ/mol | Liquid | |

| Standard Molar Enthalpy of Formation (ΔHf°) | -432.25 ± 0.5 kJ/mol | Gas |

Experimental Determination: Bomb Calorimetry

The enthalpy of formation of acetic acid is typically determined indirectly through its enthalpy of combustion, measured using a bomb calorimeter.

1.2.1. Rationale and Causality

Bomb calorimetry is the preferred method due to the highly exothermic and complete combustion of organic compounds like acetic acid. The constant volume nature of the bomb calorimeter ensures that the heat measured corresponds directly to the change in internal energy (ΔU). This is then converted to the change in enthalpy (ΔH) using thermodynamic relationships. The self-validating nature of this protocol lies in the use of a standard substance with a precisely known heat of combustion (e.g., benzoic acid) to calibrate the calorimeter, ensuring the accuracy of the measurements.

1.2.2. Experimental Workflow

Caption: Workflow for determining the enthalpy of formation of acetic acid using bomb calorimetry.

1.2.3. Step-by-Step Protocol

-

Calibration:

-

Accurately weigh a pellet of benzoic acid (a primary standard) and place it in the combustion capsule.

-

Assemble the bomb, add a small amount of distilled water, and pressurize it with oxygen to approximately 30 atm.

-

Immerse the bomb in a known volume of water in the calorimeter jacket.

-

Ignite the sample and record the temperature change until it reaches a maximum and starts to cool.

-

Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.

-

-

Sample Measurement:

-

Repeat the process with a known mass of high-purity acetic acid.

-

Record the temperature change for the combustion of acetic acid.

-

-

Calculations:

-

Calculate the heat of combustion for acetic acid using the heat capacity of the calorimeter and the measured temperature change.

-

Apply corrections for the formation of nitric acid (from residual nitrogen in the bomb) and for the heat of the fuse wire.

-

Convert the constant volume heat of combustion (ΔU) to the constant pressure value (ΔH) using the equation: ΔH = ΔU + Δ(PV).

-

Use Hess's Law and the known standard enthalpies of formation for CO₂ and H₂O to calculate the standard enthalpy of formation of acetic acid.

-

Entropy (S°) and Heat Capacity (Cp)

Entropy is a measure of the molecular disorder or randomness of a system. The heat capacity is the amount of heat required to raise the temperature of a substance by one degree. Both are fundamental for understanding the spontaneity of processes and for predicting how a system will respond to changes in temperature.

Standard Molar Entropy and Heat Capacity Values

| Property | Value | State | Source |

| Standard Molar Entropy (S°) | 159.8 ± 0.4 J/mol·K | Liquid | |

| Standard Molar Entropy (S°) | 282.6 ± 2.1 J/mol·K | Gas | |

| Molar Heat Capacity (Cp) | 123.1 J/mol·K | Liquid (at 298.15 K) | |

| Molar Heat Capacity (Cp) | 65.9 J/mol·K | Gas (at 298.15 K) |

Experimental Determination: Adiabatic Calorimetry

Adiabatic calorimetry is a precise technique for measuring the heat capacity of a substance as a function of temperature.

2.2.1. Rationale and Causality

The principle of adiabatic calorimetry is to electrically introduce a known amount of heat into a sample and measure the resulting temperature increase under conditions where no heat is exchanged with the surroundings. This is achieved by maintaining the temperature of an outer shield very close to the temperature of the sample cell. This meticulous control minimizes heat leaks, making the measurements highly accurate and self-validating. By performing these measurements over a range of temperatures, a detailed profile of the heat capacity can be obtained.

2.2.2. Experimental Workflow

Caption: Workflow for determining heat capacity and entropy using adiabatic calorimetry.

2.2.3. Step-by-Step Protocol

-

Sample Preparation:

-

A precisely known mass of purified acetic acid is sealed in a sample container of known heat capacity.

-

The container is equipped with a heater and a temperature sensor.

-

-

Calorimetric Measurement:

-

The sample container is placed in an adiabatic shield within a vacuum chamber.

-

The sample is cooled to the starting temperature (often near absolute zero).

-

A series of measurements are made by introducing a known quantity of electrical energy (heat) and measuring the resulting temperature rise.

-

During each heating period, the temperature of the adiabatic shield is controlled to match the temperature of the sample, minimizing heat loss.

-

-

Data Analysis:

-

The heat capacity of the sample is calculated for each temperature interval.

-

The heat capacity of the empty sample container is subtracted to obtain the heat capacity of the acetic acid alone.

-

The standard molar entropy at a given temperature is determined by integrating the heat capacity data from 0 K to that temperature, accounting for the entropies of any phase transitions.

-

Phase Transitions: Fusion and Vaporization

The thermodynamics of phase transitions are critical for applications such as distillation, purification, and formulation.

Key Phase Transition Properties

| Property | Value | Source |

| Melting Point | 16.6 °C (289.8 K) | |

| Boiling Point | 117.9 °C (391.1 K) | |

| Enthalpy of Fusion (ΔHfus) | 11.7 kJ/mol | |

| Enthalpy of Vaporization (ΔHvap) | 23.7 kJ/mol |

Experimental Determination: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique for measuring the temperatures and heat flows associated with phase transitions.

3.2.1. Rationale and Causality

DSC operates by measuring the difference in heat flow between a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting or boiling, it will absorb or release heat, resulting in a measurable difference in heat flow compared to the inert reference. The temperature at which this occurs gives the transition temperature, and the integral of the heat flow over the transition peak provides the enthalpy of the transition. The self-validating aspect of DSC lies in its calibration with well-characterized standards (e.g., indium for melting point and enthalpy).

3.2.2. Experimental Workflow

A Comprehensive Technical Guide to the Spectroscopic Analysis of Ethanoic Acid

Introduction: The Analytical Imperative for Ethanoic Acid

Ethanoic acid (acetic acid), a ubiquitous carboxylic acid, plays a pivotal role in numerous scientific domains, from its function as a key reagent in chemical synthesis to its significance in biological systems and pharmaceutical formulations. The precise characterization and quantification of ethanoic acid are paramount for ensuring product quality, understanding reaction kinetics, and elucidating biological pathways. Spectroscopic techniques offer a powerful and versatile toolkit for the comprehensive analysis of ethanoic acid, providing detailed information about its molecular structure, purity, and concentration.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a holistic understanding of the core spectroscopic methodologies for the analysis of ethanoic acid. Moving beyond a mere recitation of protocols, this guide delves into the causality behind experimental choices, emphasizing the principles of self-validating systems to ensure data integrity and reproducibility.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including ethanoic acid. It provides precise information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of ethanoic acid is elegantly simple, yet profoundly informative. It typically displays two distinct signals, reflecting the two unique proton environments in the molecule.[1]

-

Causality of Chemical Shifts: The chemical shift (δ) is a measure of the magnetic shielding around a proton. The acidic proton of the carboxyl group (-COOH) is highly deshielded due to the electron-withdrawing effect of the two oxygen atoms and appears as a broad singlet significantly downfield, typically in the range of 10-12 ppm.[1][2] This extreme downfield shift is a hallmark of carboxylic acids. The three protons of the methyl group (-CH₃) are in a more shielded environment and resonate as a sharp singlet further upfield, usually around 2.1 ppm.[1]

-

Integration and Quantitative Insight: The integrated area under each peak is directly proportional to the number of protons giving rise to that signal. For ethanoic acid, the integration ratio of the methyl peak to the carboxyl peak is consistently 3:1, providing definitive confirmation of the structure.[3]

Table 1: Characteristic ¹H NMR Spectral Data for Ethanoic Acid

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| -CH₃ | ~2.1 | Singlet | 3H | Shielded environment adjacent to a carbonyl group. |

| -COOH | ~10-12 | Broad Singlet | 1H | Highly deshielded acidic proton, characteristic of a carboxylic acid. |

B. ¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum of ethanoic acid provides complementary structural information by probing the carbon framework. It exhibits two signals, corresponding to the two distinct carbon environments.[4]

-

Deciphering Carbon Environments: The carbonyl carbon of the carboxyl group is significantly deshielded and appears downfield in the range of 170-185 ppm.[2][5] The methyl carbon is more shielded and resonates at a much higher field, typically around 20-30 ppm.[5]

Table 2: Characteristic ¹³C NMR Spectral Data for Ethanoic Acid

| Carbon Environment | Chemical Shift (δ, ppm) | Key Insights |

| -C H₃ | ~20-30 | Aliphatic carbon in a shielded environment. |

| -C OOH | ~170-185 | Deshielded carbonyl carbon, characteristic of a carboxylic acid. |

C. Experimental Protocol: Quantitative ¹H NMR (qNMR) of Ethanoic Acid

Quantitative NMR (qNMR) is a powerful technique for determining the absolute concentration of an analyte without the need for a calibration curve, relying on the direct relationship between signal intensity and the number of nuclei.[6]

1. Sample Preparation (A Self-Validating Approach):

-

Accurate Weighing: Precisely weigh a known amount of the ethanoic acid sample and a suitable internal standard (e.g., maleic acid, 1,4-dioxane) into a clean vial. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.[7]

-

Solvent Selection: Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O, CDCl₃).[8] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[3]

-

Homogenization: Ensure complete dissolution and homogenization of the sample by gentle vortexing.[8]

-

Transfer: Transfer the solution to a high-quality NMR tube, ensuring no solid particles are present, as they can degrade spectral quality.[9]

2. NMR Data Acquisition:

-

Instrument Setup: Tune and shim the NMR spectrometer to achieve a homogeneous magnetic field.

-

Pulse Sequence: Utilize a standard single-pulse experiment.

-

Relaxation Delay: Set a sufficiently long relaxation delay (D1) to ensure complete relaxation of all nuclei between scans. A delay of 5 times the longest T₁ relaxation time is recommended for accurate quantification.

-

Number of Scans: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (S/N > 100:1 for accurate integration).

3. Data Processing and Analysis:

-

Fourier Transform and Phasing: Apply a Fourier transform to the free induction decay (FID) and carefully phase the resulting spectrum.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Integration: Integrate the well-resolved signals of both the ethanoic acid (e.g., the methyl peak) and the internal standard.

-

Concentration Calculation: Calculate the concentration of ethanoic acid using the following equation:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / V)

Where:

-

C_analyte = Concentration of ethanoic acid

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

m = mass

-

V = Volume of the solvent

-

IS = Internal Standard

-

Diagram 1: Workflow for Quantitative NMR (qNMR) Analysis

Caption: The evanescent wave at the crystal-sample interface enables ATR-FTIR analysis.

III. Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

A. Interpreting the Mass Spectrum of Ethanoic Acid

The electron ionization (EI) mass spectrum of ethanoic acid reveals key information about its molecular formula and structural features. [10]

-

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule with one electron removed, the molecular ion, is observed at an m/z of 60, confirming the molecular weight of ethanoic acid (C₂H₄O₂). [10]* Fragmentation Pattern: The molecular ion is often unstable and fragments in a predictable manner. [11]Common fragments for ethanoic acid include:

-

m/z 45: Loss of a methyl radical (•CH₃) from the molecular ion, corresponding to the [COOH]⁺ fragment. [10] * m/z 43: Loss of a hydroxyl radical (•OH) from the molecular ion, resulting in the stable acylium ion [CH₃CO]⁺. This is often the base peak (the most intense peak in the spectrum). [10] * m/z 15: The [CH₃]⁺ fragment. [10] Table 4: Key Fragments in the Mass Spectrum of Ethanoic Acid

-

| m/z | Ion Fragment | Loss from Molecular Ion | Significance |

| 60 | [CH₃COOH]⁺ | - | Molecular Ion |

| 45 | [COOH]⁺ | •CH₃ | Loss of the methyl group |

| 43 | [CH₃CO]⁺ | •OH | Stable acylium ion (often the base peak) |

| 15 | [CH₃]⁺ | •COOH | Methyl cation |

B. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile compounds like ethanoic acid, GC-MS is a powerful hyphenated technique that separates components of a mixture before they are introduced into the mass spectrometer.

1. Sample Preparation and Derivatization (A Critical Choice):

-

Direct Injection: For relatively pure and concentrated samples, direct injection into the GC may be possible.

-

Derivatization: Carboxylic acids can exhibit poor chromatographic peak shape due to their polarity and tendency to adsorb onto the column. Derivatization is often employed to convert the polar -COOH group into a less polar, more volatile ester. [12]Common derivatization reagents include:

-

Silylating agents (e.g., BSTFA): Replace the acidic proton with a trimethylsilyl (TMS) group. [12] * Alkylating agents (e.g., BF₃/methanol): Convert the carboxylic acid to its methyl ester. [10] * The choice of derivatization agent is crucial and depends on the sample matrix and potential interferences.

-

2. GC-MS Analysis:

-

GC Separation:

-

Column Selection: A polar capillary column is typically used for the separation of carboxylic acids or their derivatives.

-

Temperature Program: A programmed temperature ramp is employed to ensure good separation of components with different boiling points.

-

-

Mass Spectrometry Detection:

-

Ionization: Electron ionization (EI) is commonly used.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is typically employed.

-

Data Acquisition: The mass spectrometer scans a range of m/z values to detect the molecular ion and fragment ions.

-

Diagram 3: GC-MS Analysis Workflow with Derivatization

Caption: Workflow for the analysis of ethanoic acid by GC-MS, including the crucial derivatization step.

IV. UV-Visible (UV-Vis) and Raman Spectroscopy: Complementary Perspectives

While NMR, IR, and MS are the primary tools for the structural analysis of ethanoic acid, UV-Vis and Raman spectroscopy offer complementary information, particularly for quantitative analysis and studying intermolecular interactions.

A. UV-Visible Spectroscopy

Ethanoic acid exhibits a weak UV absorption band around 200-210 nm, corresponding to an n → π* electronic transition of the carbonyl group. [13][14]This absorption is generally not highly specific but can be utilized for quantitative analysis in the absence of interfering substances.

Experimental Protocol: Quantitative UV-Vis Analysis

-

Standard Preparation: Prepare a series of standard solutions of ethanoic acid of known concentrations.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) from the spectrum of a standard solution.

-

Calibration Curve: Measure the absorbance of each standard solution at λ_max and construct a calibration curve by plotting absorbance versus concentration. A linear relationship (Beer's Law) is expected.

-

Sample Analysis: Measure the absorbance of the unknown sample at λ_max and determine its concentration from the calibration curve.

B. Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information about vibrational modes, similar to IR spectroscopy. A key advantage of Raman spectroscopy is its low interference from water, making it well-suited for the analysis of aqueous solutions of ethanoic acid. [15]The Raman spectrum of ethanoic acid shows a characteristic C=O stretching band around 1665 cm⁻¹. [13] Experimental Protocol: Raman Analysis of Aqueous Ethanoic Acid

-

Instrument Setup: A laser source (e.g., 532 nm or 785 nm) is directed at the sample. The scattered light is collected, typically at a 90° or 180° angle, and directed to a spectrometer. [14]2. Sample Preparation: Aqueous solutions of ethanoic acid can be analyzed directly in a cuvette or vial.

-

Data Acquisition: Acquire the Raman spectrum, ensuring a good signal-to-noise ratio.

-

Data Analysis: The position and intensity of the Raman bands can be used for qualitative identification and quantitative analysis.

V. Method Validation: Ensuring Trustworthiness and Regulatory Compliance

For applications in research and drug development, it is imperative that all spectroscopic methods are validated to ensure they are suitable for their intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for analytical procedure validation. [16][17] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. [2]

Conclusion: An Integrated Spectroscopic Approach

The comprehensive spectroscopic analysis of ethanoic acid requires a multi-faceted approach, where each technique provides a unique and complementary piece of the analytical puzzle. From the detailed structural insights of NMR to the functional group identification by IR, the molecular weight and fragmentation information from MS, and the quantitative capabilities of UV-Vis and Raman spectroscopy, a complete picture of the analyte can be constructed. By adhering to rigorous experimental protocols and principles of method validation, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible data, underpinning scientific advancement and product quality.

References

-

Doc Brown's Chemistry. The 13C NMR spectrum of ethanoic acid. Available at: [Link]

-

Doc Brown's Chemistry. Mass spectrum of ethanoic acid fragmentation pattern of m/z m/e ions for analysis and.... Available at: [Link]

-

Doc Brown's Chemistry. The infrared spectrum of ethanoic acid CH3COOH. Available at: [Link]

- Unraveling Carboxylic Acid Secrets: How IR Spectra Decodes Molecular Insights. (2025-07-23). ChemEurope.

- Application of Trimethyl-d9-Acetic Acid in NMR Sample Preparation for Quantit

-

Doc Brown's Chemistry. H-1 hydrogen-1 (proton) NMR spectrum of ethanoic acid. Available at: [Link]

-

Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available at: [Link]

-

Northern Illinois University. Sample preparation for FT-IR. Available at: [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

- Benchchem. A Comparative Guide to Spectroscopic Purity Assessment of Glacial Acetic Acid.

-

International Conference on Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids.

- Doc Brown's Chemistry. H-1 hydrogen-1 (proton) NMR spectrum of ethanoic acid.

-

Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. (2013-03-19). Available at: [Link]

- Hammoudeh, A. Y., & Obeidat, S. (2025). Quantitative Determination of Acetic Acid and Ethanol in Vinegar Using Proton Nuclear Magnetic Resonance. Journal of Analytical Chemistry.

- Maya, M. (2021, January 25). How to prepare a liquid sample for FTIR spectrum?

- Iowa State University.

-

Western University. NMR Sample Preparation. Available at: [Link]

- University of Minnesota Twin Cities.

- ResearchGate. Optimized Extraction Method of Acetic Acid in Vinegar and Its Effect on SNIF-NMR Analysis to Control the Authenticity of Vinegar.

- ResearchGate.

- Doc Brown's Chemistry. The infrared spectrum of ethanoic acid CH 3 COOH.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

-

Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]

- eGyanKosh.

-

JEOL. qNMR - Quantitative Analysis by NMR. Available at: [Link]

- Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(31), 8869–8881.

- Science Ready.

- SciSpace.

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]

- Thermo Fisher Scientific - US.

-

Datagrok. Cheminformatics. Available at: [Link]

- Specac Ltd.

- ResearchGate. Typical experimental arrangements for Raman spectroscopy.

- ResearchGate. Raman spectra (400-4000 cm À1 ) for water and acetic acid, as pure substances and aqueous solutions of acetic acid for concentrations of $0.3 and $0.8 mole fraction in wavelength range.

- LIPID MAPS.

- Hitachi High-Tech. Analysis of Organic Acids using UV Detection.

- ResearchGate. ATR-FTIR spectra of (a) pure heptanoic acid, (b) pure acetic anhydride, and (c)

- ResearchGate. Chemometrics tools for Advanced Spectroscopic Analyses.

- Repligen.

- Méndez-Lucio, O., & Medina-Franco, J. L. (2017). Progress on open chemoinformatic tools for expanding and exploring the chemical space. Frontiers in pharmacology, 8, 42.

- Journal of Chromatography A. Gas chromatography–mass spectrometry method for determining the methanol and acetic acid contents of pectin using headspace solid-phase microextraction.

- Mettler Toledo. How-to Perform Quantification with UV/VIS Excellence Spectrophotometers.

- The Pharma Innovation. Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts.

- CDN.

Sources

- 1. researchgate.net [researchgate.net]

- 2. database.ich.org [database.ich.org]

- 3. ethanoic acid low high resolution H-1 proton nmr spectrum of ethanoic acid analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. starodub.nl [starodub.nl]

- 5. scribd.com [scribd.com]

- 6. emerypharma.com [emerypharma.com]

- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 8. cif.iastate.edu [cif.iastate.edu]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. researchgate.net [researchgate.net]

- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. jordilabs.com [jordilabs.com]

- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

An In-Depth Technical Guide to Acetic Acid Safety and Handling in the Laboratory

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, use, and disposal of acetic acid. By integrating established safety protocols with the underlying chemical principles, this document aims to foster a proactive safety culture rooted in scientific understanding.

Foundational Chemical and Physical Properties

A thorough understanding of acetic acid's properties is the cornerstone of its safe handling. Systematically known as ethanoic acid (CH₃COOH), it is a colorless liquid with a characteristic pungent, vinegar-like odor.[1][2] The pure, anhydrous form is referred to as glacial acetic acid because it crystallizes into ice-like solids at temperatures below 62°F (16.7°C).[3][4]

Acetic acid is a weak monoprotic acid in aqueous solutions, meaning it only partially dissociates to release a proton.[1][5] A 1.0 M solution, for instance, has a pH of approximately 2.4.[1] Despite being a weak acid, concentrated solutions are highly corrosive and can cause severe tissue damage.[3][6] It is a versatile solvent, miscible with both polar and non-polar substances like water, alcohol, and ether.[2][5]

Table 1: Key Physicochemical Data for Acetic Acid

| Property | Value | Citations |

| Molecular Formula | CH₃COOH | [1] |

| Molecular Weight | 60.1 g/mol | |

| Boiling Point | 244°F (118°C) | |

| Melting/Freezing Point | 62°F (16.7°C) | |

| Flash Point | 103°F (39°C) | [7] |

| Auto-ignition Temp | 799°F (426°C) | [7] |

| Lower Explosive Limit (LEL) | 4.0% | |